

# **Application Notes and Protocols for**[11C]AZD9272 PET Imaging in Primates

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Compound of Interest		
Compound Name:	AZD 9272	
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These application notes provide a comprehensive overview and detailed protocols for the use of [11C]AZD9272 as a positron emission tomography (PET) radioligand for imaging the metabotropic glutamate receptor 5 (mGluR5) in non-human primates. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and in vivo imaging.

### Introduction

[11C]AZD9272 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in various neurological and psychiatric disorders. PET imaging with [11C]AZD9272 allows for the in vivo quantification and localization of mGluR5, providing valuable insights into its role in disease and its response to therapeutic interventions. Studies in cynomolgus monkeys have demonstrated that [11C]AZD9272 readily enters the brain, exhibits a regional distribution consistent with the known expression of mGluR5, and displays saturable binding, confirming its suitability as a PET radioligand for this target.[1][2]

## mGluR5 Signaling Pathway

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from



intracellular stores, while DAG activates protein kinase C (PKC).[3][4][5] This signaling cascade can modulate neuronal excitability, synaptic plasticity, and gene expression.[1][6]



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Caption: mGluR5 Signaling Pathway.

# **Experimental Protocols Radioligand Synthesis: [11C]AZD9272**

[11C]AZD9272 is synthesized via a palladium-mediated 11C-cyanation reaction.[1][2]

#### Materials:

- Precursor for [11C]AZD9272
- [11C]Hydrogen cyanide ([11C]HCN)
- Palladium catalyst
- HPLC system for purification and quality control

#### Procedure:

Produce [11C]HCN using a cyclotron.



- Trap the [11C]HCN in a reaction vessel containing the precursor and palladium catalyst.
- Heat the reaction mixture to facilitate the 11C-cyanation reaction.
- Purify the resulting [11C]AZD9272 using semi-preparative HPLC.
- Formulate the purified [11C]AZD9272 in a sterile solution for injection.
- Perform quality control to determine radiochemical purity, specific activity, and molar activity.

Parameter	Typical Value	Reference
Radiochemical Purity	>99%	[1][2]
Mean Specific Activity (at EOB)	47 GBq/μmol	[1][2]
Synthesis Time	45-50 min	[1][2]

## **Animal Preparation and Handling**

Species: Cynomolgus Monkeys

Pre-Scan Preparation:

- Fast the monkeys overnight prior to the PET scan.
- Anesthetize the animals for the duration of the procedure.
- Place a catheter in a peripheral vein for radioligand injection and blood sampling.
- Position the animal in the PET scanner with the head securely fixed to minimize motion artifacts.

## **PET Imaging Protocol**

Scanner: High-resolution PET scanner

Imaging Procedure:

• Perform a transmission scan for attenuation correction.



- Administer a bolus injection of [11C]AZD9272 intravenously.
- Acquire dynamic PET data for a duration of at least 90 minutes.
- For blocking studies, co-inject or pre-administer a non-radioactive mGluR5 antagonist.

Parameter	Description	Value	Reference
Animal Subjects	Species	Cynomolgus Monkeys	[1][2]
Number of Subjects in Key Studies	3	[1][2]	
Radioligand Administration	Injected Dose	Varies per study	-
Co-injection (unlabeled AZD9272)	0.04 and 0.4 mg/kg	[1][2]	-
Co-injection (Fenobam)	2.0 mg/kg	[3][7]	-
Co-injection (ABP688)	2.0 mg/kg	[3][7]	
Co-injection (MTEP)	2.0 mg/kg	[3][7]	-
PET Data Acquisition	Scan Duration	At least 90 minutes	-
Radiometabolite Analysis	Method	HPLC	[1][2]
Observation	Slow metabolism, resulting in hydrophilic radiometabolites	[1][2]	

# **Data Analysis**

- Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and decay.
- Region of Interest (ROI) Definition: Delineate ROIs on co-registered magnetic resonance (MR) images for various brain regions, including the caudate, cingulate gyrus, thalamus,

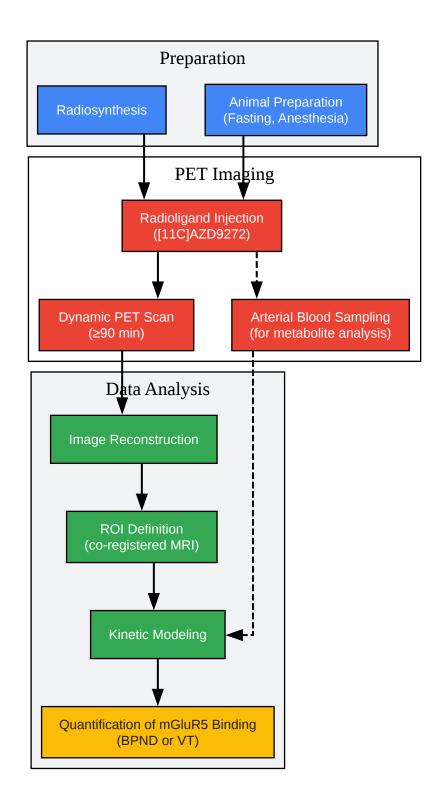


temporal cortex, and cerebellum.

- Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.
- Kinetic Modeling: Apply appropriate kinetic models to the TACs to quantify [11C]AZD9272 binding. The cerebellum is often used as a reference region due to its lower density of mGluR5.
- Outcome Measures: The primary outcome measure is the binding potential (BPND) or the distribution volume (VT), which are proportional to the density of available mGluR5.

# **Experimental Workflow**





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Caption: Experimental Workflow for [11C]AZD9272 PET.



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# Quantitative Data Summary Regional Brain Uptake of [11C]AZD9272 in Cynomolgus Monkeys

At five minutes post-injection during baseline measurements, approximately 10% of the total injected radioactivity was present in the monkey brain.[1][2] The regional distribution of radioactivity was heterogeneous, consistent with the known distribution of mGluR5.

Brain Region	Radioactivity Concentration	Reference
Caudate	High	[1][2]
Cingulate Gyrus	High	[1][2]
Thalamus	High	[1][2]
Ventral Striatum	High	[3][7]
Midbrain	High	[3][7]
Temporal Cortex	Moderate	[1][2]
Cerebellum	Low	[1][2][3][7]

## In Vivo Competition Studies

The binding of [11C]AZD9272 is saturable and can be blocked by unlabeled mGluR5 antagonists in a dose-dependent manner.[1][2] Interestingly, [11C]AZD9272 displays a distinct pharmacological profile compared to other mGluR5 radioligands like [11C]ABP688.[3][7]



Blocking Agent	Dose	% Occupancy of [11C]AZD9272 Binding	Reference
AZD9272 (unlabeled)	0.04 mg/kg	Dose-dependent reduction	[1][2]
AZD9272 (unlabeled)	0.4 mg/kg	Dose-dependent reduction	[1][2]
Fenobam	2.0 mg/kg	~98%	[3][7]
ABP688	2.0 mg/kg	~46%	[3][7]
MTEP	2.0 mg/kg	~20%	[3][7]

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